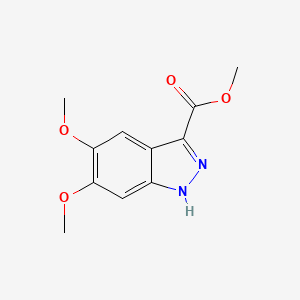

Methyl 5,6-dimethoxy-1H-indazole-3-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of methyl 5,6-dimethoxy-1H-indazole-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen heteroatoms. The parent indazole framework represents a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, creating a 1,2-diazaindene structure. According to heterocyclic nomenclature principles, the numbering system for indazole derivatives begins at the nitrogen atoms, with the pyrazole nitrogen bearing the hydrogen designated as position 1, and the adjacent nitrogen as position 2. The systematic name construction follows the pattern where substituents receive location numbers based on their position relative to the heteroatoms, which are assigned the lowest possible numerical designations.

The complete International Union of Pure and Applied Chemistry name for this compound incorporates several key structural elements that must be identified systematically. The base structure "1H-indazole" indicates the presence of the characteristic bicyclic framework with the hydrogen atom attached to the nitrogen at position 1. The "5,6-dimethoxy" designation specifies the presence of methoxy (-OCH₃) substituents at carbon positions 5 and 6 of the indazole ring system. The "3-carboxylate" portion identifies the ester functionality attached to carbon position 3, while the "methyl" prefix indicates the alkyl group forming the ester linkage. This systematic approach ensures unambiguous identification of the molecular structure and provides essential information about the substitution pattern and functional group arrangement.

The Chemical Abstracts Service registry number 885279-34-5 serves as a unique identifier for this specific compound within chemical databases and literature. Additional molecular identifiers include the Simplified Molecular Input Line Entry System code "O=C(C1=NNC2=C1C=C(OC)C(OC)=C2)OC" which provides a standardized representation of the molecular connectivity. The molecular formula C₁₁H₁₂N₂O₄ reflects the elemental composition, indicating eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms. These nomenclature conventions facilitate accurate communication within the scientific community and ensure precise identification of the compound across various research applications and chemical databases.

Crystallographic Analysis and π-Stacking Interactions

Crystallographic analysis of indazole derivatives reveals important structural features that influence their physical properties and intermolecular interactions. While specific crystallographic data for this compound remains limited in the available literature, related indazole compounds provide valuable insights into the expected crystal packing behavior and molecular geometry. The indazole ring system exhibits planar characteristics due to its aromatic nature, with the ester moiety typically showing coplanarity with the heterocyclic framework, suggesting conjugation between the aromatic system and the carbonyl functionality.

π-Stacking interactions play a crucial role in the crystal packing arrangements of indazole derivatives. Research on related systems demonstrates that indazole rings can engage in significant π-π stacking interactions, particularly when electron-rich substituents like methoxy groups are present. The electron-donating nature of the methoxy substituents at positions 5 and 6 in the target compound would be expected to enhance the electron density of the aromatic system, potentially strengthening π-stacking interactions with neighboring molecules in the crystal lattice. These interactions typically occur with stacking distances characteristic of aromatic systems, contributing to the overall stability of the crystalline structure.

Comparative crystallographic studies of methyl 1H-indazole-3-carboxylate reveal important structural parameters that can be extrapolated to the dimethoxy derivative. The crystal structure analysis of related compounds shows that the indazole ring maintains planarity, with the carboxylate ester group exhibiting minimal deviation from the aromatic plane. The presence of methoxy substituents in the 5,6-positions would be expected to introduce additional hydrogen bonding capabilities through the oxygen atoms, potentially leading to more complex intermolecular interactions in the crystal structure. These structural features contribute to the overall packing efficiency and influence the physical properties such as melting point and solubility characteristics.

The molecular geometry derived from crystallographic analysis provides essential information about bond lengths, bond angles, and torsional parameters within the indazole framework. The C3-C14 bond distance in related indazole carboxylates has been observed at approximately 1.479 Angstroms, providing evidence for conjugation between the aromatic ring and the ester functionality. Similar geometric parameters would be expected for this compound, with potential minor variations due to the electronic effects of the methoxy substituents on the overall molecular geometry and electron distribution.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, with proton nuclear magnetic resonance revealing characteristic signals for the various functional groups present in the molecule. The methoxy groups at positions 5 and 6 would be expected to produce distinct singlet peaks in the aliphatic region around 3.8-4.0 parts per million, representing the six hydrogen atoms of the two -OCH₃ substituents. The methyl ester functionality would contribute an additional singlet peak around 3.9 parts per million for the -COOCH₃ group.

The aromatic region of the proton nuclear magnetic resonance spectrum would display signals corresponding to the indazole ring protons. Given the substitution pattern with methoxy groups at positions 5 and 6, the remaining aromatic protons at positions 4 and 7 would appear as distinct signals, potentially showing coupling patterns characteristic of the substituted indazole system. The hydrogen atom attached to the nitrogen at position 1 would be expected to produce a broad signal that may be exchangeable with deuterium oxide, confirming the presence of the NH functionality typical of 1H-indazole derivatives.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group typically appearing around 160-165 parts per million. The aromatic carbon atoms would be distributed throughout the 100-160 parts per million region, with the methoxy-substituted carbons showing characteristic chemical shifts influenced by the electron-donating effects of the oxygen substituents. The methyl ester carbon would appear around 52 parts per million, while the methoxy carbons would be observed around 55-56 parts per million, providing definitive confirmation of the substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretch of the ester functionality would be expected to appear around 1650-1680 wave numbers per centimeter, while the aromatic carbon-carbon stretches would produce multiple absorption bands in the 1400-1600 wave numbers per centimeter region. The methoxy groups would contribute characteristic carbon-oxygen stretching vibrations around 1000-1300 wave numbers per centimeter. Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 236, consistent with the molecular weight of 236.23 grams per mole, along with characteristic fragmentation patterns resulting from loss of methoxy groups and ester functionality.

Comparative Structural Analysis with Related Indazole Derivatives

Comparative structural analysis of this compound with related indazole derivatives provides valuable insights into structure-activity relationships and the influence of substitution patterns on molecular properties. The parent compound methyl 1H-indazole-3-carboxylate, with molecular formula C₉H₈N₂O₂ and molecular weight 176.17 grams per mole, serves as an important reference point for understanding the effects of methoxy substitution. The addition of two methoxy groups increases the molecular weight by 60 atomic mass units and significantly alters the electronic distribution within the aromatic system.

The electron-donating nature of methoxy substituents at positions 5 and 6 creates a more electron-rich aromatic system compared to the unsubstituted parent compound. This electronic modification influences various molecular properties including spectroscopic characteristics, reactivity patterns, and physical properties such as solubility and melting point behavior. Comparative analysis with other dimethoxy-substituted indazole derivatives, such as 5,6-dimethoxy-1H-indazole-3-carboxylic acid (molecular formula C₁₀H₁₀N₂O₄, molecular weight 222.20 grams per mole), demonstrates the impact of ester versus carboxylic acid functionality on molecular behavior.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1H-Indazole | C₇H₆N₂ | 118.14 | None |

| Methyl 1H-indazole-3-carboxylate | C₉H₈N₂O₂ | 176.17 | 3-Carboxylate ester |

| 5,6-Dimethoxy-1H-indazole-3-carboxylic acid | C₁₀H₁₀N₂O₄ | 222.20 | 5,6-Dimethoxy, 3-Carboxylic acid |

| This compound | C₁₁H₁₂N₂O₄ | 236.23 | 5,6-Dimethoxy, 3-Carboxylate ester |

Structural comparisons with ethyl 5-methoxy-1H-indazole-3-carboxylate (molecular formula C₁₁H₁₂N₂O₃, molecular weight 220.22 grams per mole) illustrate the effects of different ester groups and methoxy substitution patterns. The presence of a single methoxy group versus two methoxy groups significantly impacts the overall electronic properties and potential for intermolecular interactions. The strategic placement of methoxy groups at both the 5 and 6 positions in the target compound creates a unique substitution pattern that distinguishes it from mono-substituted derivatives and influences its chemical behavior and potential applications.

Properties

IUPAC Name |

methyl 5,6-dimethoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-15-8-4-6-7(5-9(8)16-2)12-13-10(6)11(14)17-3/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPBDAXMQKSZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NN2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693096 | |

| Record name | Methyl 5,6-dimethoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-34-5 | |

| Record name | Methyl 5,6-dimethoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features two methoxy groups at the 5 and 6 positions of the indazole ring, contributing to its unique chemical properties. Its molecular formula is C_11H_12N_2O_4, with a molecular weight of approximately 236.23 g/mol. The presence of these functional groups enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. For instance, a study demonstrated that related compounds exhibit promising inhibitory effects against cancer cell lines such as K562 (chronic myeloid leukemia) with an IC50 value of approximately 5.15 µM. This compound was shown to induce apoptosis in a dose-dependent manner by modulating key proteins involved in cell survival and death pathways.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via Bcl-2/Bax modulation |

| HEK-293 | 33.2 | Selective toxicity towards cancer cells |

The compound's mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 while enhancing pro-apoptotic proteins such as Bax. Additionally, it affects the p53/MDM2 pathway, leading to increased p53 levels and subsequent transcription of apoptosis-related genes .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. In a comprehensive study evaluating various monomeric alkaloids, compounds similar in structure showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.039 |

The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a lead compound for developing new antibiotics or antifungal agents .

Neuroprotective Effects

Emerging research suggests that indazole derivatives may possess neuroprotective properties. For example, compounds with similar scaffolds have shown promise in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

Case Studies

- Antitumor Efficacy : A study involving the treatment of K562 cells with this compound reported a significant increase in apoptosis rates when treated with concentrations ranging from 10 to 14 µM over a period of 48 hours.

- Neuroprotection : In vitro assessments indicated that related indazole derivatives could penetrate the blood-brain barrier and exhibit low neurotoxicity while providing protective effects against oxidative stress induced by H2O2 in neuronal cell lines .

Scientific Research Applications

Medicinal Chemistry

Methyl 5,6-dimethoxy-1H-indazole-3-carboxylate is primarily studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that indazole derivatives exhibit significant anticancer properties. This compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against a range of pathogens, making it a candidate for developing new antibiotics or antifungal treatments.

Synthetic Methodologies

This compound serves as a valuable intermediate in the synthesis of more complex molecules:

- Synthesis of Indazole Derivatives : this compound can be synthesized through various methods, including the Fischer indole synthesis. This reaction involves the cyclization of phenylhydrazine derivatives with appropriate carbonyl compounds under acidic conditions.

- Building Block for Designer Drugs : The compound is utilized in the synthesis of synthetic cannabinoids and other designer drugs, where it acts as a precursor for alkylation reactions to yield various analogs with potential psychoactive effects .

Pharmacological Studies

The pharmacological profile of this compound has been explored in several studies:

- Cannabinoid Activity : Recent studies have evaluated its effects on cannabinoid receptors (CB1 and CB2), indicating that some derivatives may act as potent agonists, contributing to their psychoactive properties .

- In vitro Studies : The compound has been subjected to various in vitro assays to assess its biological activity against specific targets, including cyclooxygenase enzymes (COX), which are involved in inflammation pathways. Compounds derived from this compound have shown significant inhibition of COX activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Moneer et al. (2016) | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines by indazole derivatives synthesized from this compound. |

| Prajapat and Talesara (2016) | COX Inhibition | Reported notable anti-inflammatory effects in compounds derived from this indazole derivative compared to standard drugs like diclofenac. |

| Shankar et al. (2017) | Analgesic Activity | Found that derivatives exhibited promising analgesic properties through COX inhibition assays. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences

Key structural analogs include ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate and other ethyl indazole-3-carboxylates described in the literature (Table 1). Critical differences include:

- Substituent Position and Identity : The target compound has 5,6-dimethoxy groups , whereas analogs like ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate feature a 5-methyl group and an N1-p-chlorobenzoyl substituent .

- N1 Substitution : The target compound retains a hydrogen at N1 (1H-indazole), while some analogs incorporate bulky acyl groups (e.g., p-chlorobenzoyl) at N1, which may sterically hinder receptor interactions .

Pharmacological and Toxicological Profiles

- Toxicity: The ethyl derivatives showed a favorable therapeutic index (low toxicity relative to efficacy).

Physicochemical Properties

- Polarity and Solubility : The 5,6-dimethoxy groups increase polarity compared to methyl or halogen substituents, possibly improving aqueous solubility.

- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than methyl groups, which could enhance the half-life of the target compound.

Data Tables

Table 1. Structural and Pharmacological Comparison of Methyl 5,6-Dimethoxy-1H-Indazole-3-Carboxylate with Analogs

Preparation Methods

Synthesis from Substituted Isatins via Diazotization and Reduction

A classical and efficient route to indazole-3-carboxylic acids, including methoxy-substituted derivatives, involves the conversion of substituted isatins to the corresponding indazole-3-carboxylic acids through diazotization and reduction steps. This method is a modification of the procedure described by Snyder et al. (1952) and has been adapted for 5,6-dimethoxy derivatives.

Procedure Summary:

- The substituted isatin (e.g., 5,6-dimethoxyisatin) is dissolved in 1 N sodium hydroxide and heated at 50 °C for 30 minutes.

- After cooling to room temperature and maintaining for 1 hour, the mixture is cooled further to 0 °C.

- Sodium nitrite solution is added slowly to a vigorously stirred acidic solution of sulfuric acid at 0 °C, allowing diazotization.

- After 30 minutes, a cold solution of tin (II) chloride dihydrate in concentrated hydrochloric acid is added over 10 minutes to reduce the diazonium intermediate.

- The precipitated solids are filtered, washed, and dried to yield the indazole-3-carboxylic acid with high purity.

- The acid can be recrystallized from acetic acid if needed.

- The carboxylic acid is converted to the methyl ester by Fischer–Speier esterification using sulfuric acid in methanol or ethanol, yielding methyl 5,6-dimethoxy-1H-indazole-3-carboxylate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization & Reduction | NaOH (1 N), 50 °C; NaNO2 in H2SO4 (0 °C); SnCl2·2H2O in HCl | ~100 | High purity acid obtained |

| Esterification | H2SO4 in MeOH or EtOH, reflux | Good | Methyl ester formation |

This method provides a quantitative mass balance and material pure enough for subsequent synthetic steps without further purification.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

Another approach involves the cyclocondensation of 1,3-dicarbonyl compounds substituted with methoxy groups and hydrazine or hydrazinylbenzoic acid derivatives under acidic conditions.

- The reaction is performed in methanol with diluted sulfuric acid at room temperature.

- This affords the indazole core with methoxy substituents.

- Subsequent esterification can be performed to obtain methyl esters.

This method is flexible for synthesizing various indazole derivatives, including this compound analogs, and generally affords moderate to good yields.

Palladium-Catalyzed Cross-Coupling and Microwave-Assisted Methods

Advanced synthetic routes utilize palladium-catalyzed arylation or Suzuki-Miyaura coupling reactions to introduce substituents on the indazole ring, followed by esterification.

- Starting from bromo-substituted indazole derivatives, coupling with boronic acid esters under microwave irradiation facilitates rapid synthesis.

- Fischer–Speier esterification converts carboxylic acids to methyl esters.

- This approach allows for structural diversification and efficient preparation of methyl esters like this compound.

| Reaction Type | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, microwave irradiation | Moderate to good | Efficient arylation |

| Esterification | Acid catalysis in MeOH | Good | Methyl ester formation |

This method is suitable for preparing complex indazole derivatives with high regioselectivity.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

Silver(I)-mediated oxidative C–H amination is a modern approach to construct 1H-indazole cores.

- The reaction involves stirring a precursor with silver(I) salts and copper acetate in 1,2-dichloroethane at 80 °C for 24 hours.

- The product is purified by silica gel chromatography.

- This method has been successfully applied to synthesize methyl esters of substituted indazoles, including methoxy-substituted derivatives.

This approach offers a direct and efficient route to this compound with good yields and high purity.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of Methyl 5,6-dimethoxy-1H-indazole-3-carboxylate?

- The compound can be synthesized via alkylation of ethyl 5,6-dimethoxyindazole-3-carboxylate using lithium methoxide in dimethyl sulfoxide (DMSO), followed by tritylation and purification steps. This method leverages nucleophilic substitution under mild conditions to introduce functional groups while preserving the indazole core . Alternative routes include refluxing intermediates with aryl acids in acetic acid, a strategy adapted from benzoxazole synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm methoxy and ester substituents.

- X-ray crystallography (e.g., SHELX software ) for resolving crystal packing and hydrogen-bonding networks, particularly in hydrates or solvates.

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- IR spectroscopy to identify carbonyl (C=O) and indazole ring vibrations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- While specific toxicity data are limited, standard precautions include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Avoiding inhalation by working in a fume hood.

- Storing at 2–8°C in airtight containers to prevent degradation .

- Disposing of waste via licensed chemical disposal services, as outlined in safety data sheets for analogous indazole derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using different synthetic routes for this compound?

- Contradictions often arise from solvent polarity, temperature, or competing side reactions. Systematic optimization involves:

- Screening solvents (e.g., DMSO vs. DMF) to enhance solubility of intermediates.

- Adjusting reaction times and temperatures to minimize byproducts like demethylated analogs.

- Employing HPLC or TLC monitoring to track reaction progress and isolate pure fractions .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in medicinal chemistry applications?

- Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic substitution.

- Molecular docking (e.g., with AutoDock Vina) evaluates binding affinity to target enzymes, such as kinases or phosphodiesterases, by simulating interactions with the indazole core and methoxy groups .

- MD simulations assess conformational stability in biological matrices, aiding in lead optimization .

Q. What strategies are effective for impurity profiling and stability testing of this compound?

- Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions identify major degradation pathways.

- UHPLC-MS/MS quantifies trace impurities (e.g., desmethyl derivatives or oxidation products).

- Accelerated stability testing (40°C/75% RH for 6 months) monitors physical and chemical changes, with data analyzed using Arrhenius models to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.